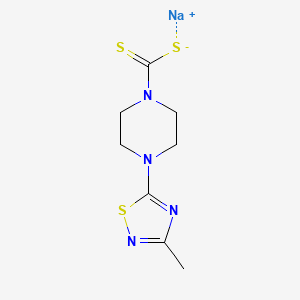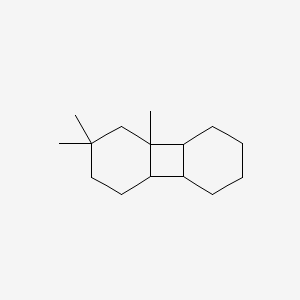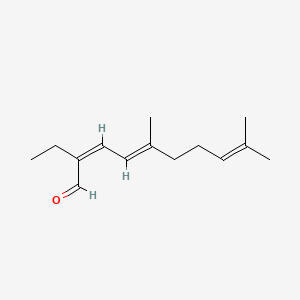
(,Z)-2-Ethyl-5,9-dimethyldeca-2,4,8-trienal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(,Z)-2-Ethyl-5,9-dimethyldeca-2,4,8-trienal is an organic compound characterized by its unique structure, which includes multiple double bonds and an aldehyde functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (,Z)-2-Ethyl-5,9-dimethyldeca-2,4,8-trienal typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with simple alkenes and aldehydes.
Formation of Intermediate Compounds: Through a series of reactions such as Wittig reactions, aldol condensations, and selective hydrogenations, intermediate compounds are formed.
Final Step: The final step often involves a selective oxidation to introduce the aldehyde group at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Processes: Utilizing catalysts to improve yield and selectivity.
Optimized Reaction Conditions: Controlling temperature, pressure, and pH to maximize efficiency.
Purification: Employing techniques such as distillation and chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
(,Z)-2-Ethyl-5,9-dimethyldeca-2,4,8-trienal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The compound can be reduced to an alcohol.
Substitution: The double bonds can participate in electrophilic addition reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogens (e.g., Br₂) in the presence of light or a catalyst.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary alcohols.
Substitution: Formation of halogenated alkanes.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: Serves as a model compound to study various organic reactions.
Biology
Biochemical Pathways: Investigated for its role in biochemical pathways and potential biological activity.
Medicine
Pharmaceuticals: Explored for its potential use in drug development due to its unique structure.
Industry
Fragrance and Flavor Industry: Utilized in the synthesis of fragrance and flavor compounds.
Mecanismo De Acción
The mechanism by which (,Z)-2-Ethyl-5,9-dimethyldeca-2,4,8-trienal exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways Involved: Participation in oxidation-reduction reactions and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
(E)-2-Ethyl-5,9-dimethyldeca-2,4,8-trienal: Differing in the configuration of the double bond.
2-Ethyl-5,9-dimethyldeca-2,4,8-trienol: An alcohol derivative of the compound.
Uniqueness
Structural Configuration: The (Z)-configuration of the double bond imparts unique chemical and physical properties.
Reactivity: The presence of multiple double bonds and an aldehyde group makes it highly reactive and versatile in synthetic applications.
This detailed overview provides a comprehensive understanding of (,Z)-2-Ethyl-5,9-dimethyldeca-2,4,8-trienal, covering its synthesis, reactions, applications, and comparison with similar compounds
Propiedades
Número CAS |
95873-67-9 |
|---|---|
Fórmula molecular |
C14H22O |
Peso molecular |
206.32 g/mol |
Nombre IUPAC |
(2Z,4E)-2-ethyl-5,9-dimethyldeca-2,4,8-trienal |
InChI |
InChI=1S/C14H22O/c1-5-14(11-15)10-9-13(4)8-6-7-12(2)3/h7,9-11H,5-6,8H2,1-4H3/b13-9+,14-10- |
Clave InChI |
CBCNSUNKJFIOKF-ITAGJCAXSA-N |
SMILES isomérico |
CC/C(=C/C=C(\C)/CCC=C(C)C)/C=O |
SMILES canónico |
CCC(=CC=C(C)CCC=C(C)C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


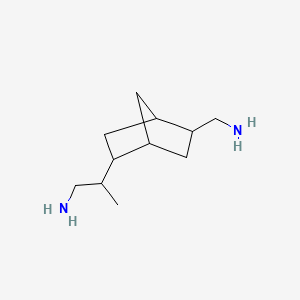

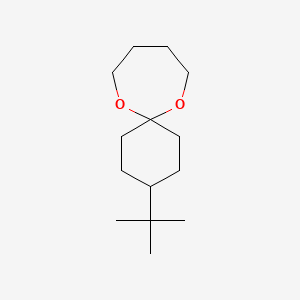

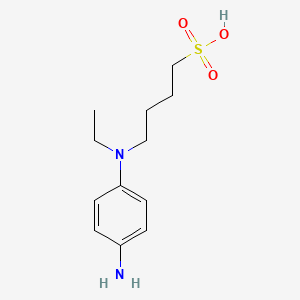
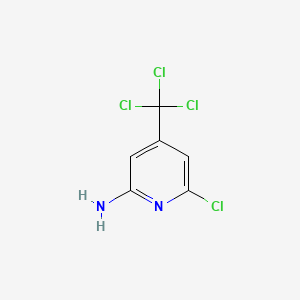

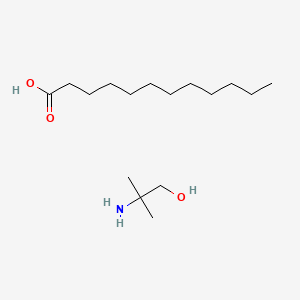
![2-[(Diethylamino)methyl]-1,2-benzisothiazol-3(2H)-one](/img/structure/B15178580.png)
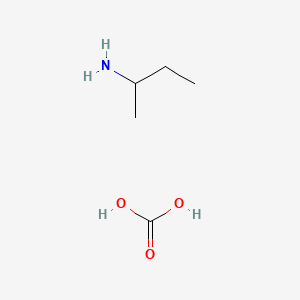

![Trihydrogen hydroxybis[orthosilicato(4-)]trinickelate(3-)](/img/structure/B15178590.png)
